4-(Cyclobutylmethoxy)-3-methylbenzaldehyde
Description
4-(Cyclobutylmethoxy)-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a cyclobutylmethoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. The cyclobutylmethoxy group introduces steric bulk and moderate lipophilicity, which may enhance receptor binding in therapeutic contexts, such as GPR88 agonism .
Properties
CAS No. |
820237-05-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-10-7-12(8-14)5-6-13(10)15-9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3 |
InChI Key |
ACVZOJHJHLMPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with cyclobutylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-(Cyclobutylmethoxy)-3-methylbenzoic acid.
Reduction: 4-(Cyclobutylmethoxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclobutylmethoxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the cyclobutylmethoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features, molecular properties, and applications of 4-(Cyclobutylmethoxy)-3-methylbenzaldehyde with analogous compounds:
Key Findings from Comparative Analysis
Replacing the 3-methyl group with fluorine (as in 4-(cyclobutylmethoxy)-3-fluorobenzaldehyde) increases electronegativity, altering electronic distribution and hydrogen-bonding capacity .
Lipophilicity and Bioavailability :
- The methyl group at the 3-position in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 4-cyclopropyl-3-methoxybenzaldehyde) . This property may improve membrane permeability in drug design.
- The cyclopentyloxy analog’s discontinuation suggests that excessive steric hindrance may reduce synthetic feasibility or biological activity.
Biological Relevance :
- Compounds with cyclobutylmethoxy groups, including the target molecule, are explored as GPR88 agonists , a receptor implicated in neurological disorders . The methyl group’s position may stabilize hydrophobic interactions in binding pockets.
- In contrast, 4-Methoxy-3-methylbenzaldehyde lacks the cyclobutyl group, limiting its utility in complex receptor targeting .
Simpler analogs like 4-Methoxy-3-methylbenzaldehyde are classified as non-hazardous, highlighting the role of substituents in toxicity .
Biological Activity
4-(Cyclobutylmethoxy)-3-methylbenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzaldehyde group substituted with a cyclobutylmethoxy group and a methyl group. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including its potential roles in anti-inflammatory, antimicrobial, and anticancer applications.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, benzaldehyde derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Various Gram-positive bacteria |
| Benzaldehyde Derivatives | Antimicrobial | E. coli, Staphylococcus aureus |
2. Anti-inflammatory Potential
Benzaldehyde derivatives are known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific impact of this compound on inflammatory pathways remains to be fully elucidated but warrants further investigation.
3. Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
| Cancer Cell Line | Compound Tested | Effect Observed |
|---|---|---|
| HeLa | This compound | Induction of apoptosis |
| MCF-7 | Benzaldehyde Derivatives | Growth inhibition |
Case Studies
Several case studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.
- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that structural modifications could enhance efficacy.
- Anti-inflammatory Research : A research project investigated the anti-inflammatory effects of benzaldehyde derivatives in an animal model of arthritis. The study found that these compounds significantly reduced markers of inflammation, supporting their potential therapeutic use in inflammatory diseases.
- Anticancer Mechanisms : In vitro studies on breast cancer cell lines revealed that specific benzaldehyde derivatives could inhibit cell proliferation and induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
